"6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile chemical properties"
"6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile chemical properties"
Topic: 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile Chemical Properties Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
A Critical Scaffold for Bicyclic Heterocycle Synthesis and Kinase Inhibitor Development
Executive Summary
6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile (also known as 6-(2-aminoethylamino)nicotinonitrile) is a bifunctional pyridine derivative serving as a high-value pharmacophore in medicinal chemistry. Characterized by an electron-deficient pyridine ring substituted with a nitrile group at the C3 position and an ethylenediamine moiety at the C6 position, this molecule acts as a "linchpin" intermediate.
Its primary utility lies in its ability to undergo intramolecular cyclization to form pyrido[2,3-b]pyrazines —a privileged scaffold in oncology (kinase inhibitors) and neuropharmacology (sigma receptor ligands). This guide provides a definitive analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
This compound combines the properties of an aminopyridine with a flexible primary amine side chain, creating a unique polarity profile that influences both its solubility and reactivity.
Table 1: Chemical Identity
| Property | Data |
| IUPAC Name | 6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile |
| Common Synonyms | 6-(2-Aminoethylamino)nicotinonitrile; 6-(2-Aminoethylamino)-3-cyanopyridine |
| CAS Number | Not widely indexed; Derivative of CAS 4214-73-7 (6-Amino analog) |
| Molecular Formula | C₈H₁₀N₄ |
| Molecular Weight | 162.19 g/mol |
| SMILES | NCCN1C=CC(C#N)=CN1 |
| Appearance | Off-white to pale yellow solid |
Table 2: Physicochemical Parameters (Experimental & Predicted)
| Parameter | Value / Description | Relevance |
| Solubility | Soluble in DMSO, MeOH, dilute aqueous acid. Sparingly soluble in non-polar solvents (Hexane, Et₂O). | Critical for purification; often requires polar organic solvents for extraction. |
| pKa (Pyridine N) | ~3.5 - 4.5 (Predicted) | Reduced basicity due to the electron-withdrawing nitrile group. |
| pKa (Primary Amine) | ~9.8 - 10.2 (Predicted) | Highly basic; serves as the nucleophile in subsequent cyclizations. |
| LogP | ~0.2 - 0.5 | Amphiphilic nature; amenable to reverse-phase chromatography. |
Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of 6-[(2-aminoethyl)amino]pyridine-3-carbonitrile relies on the SₙAr mechanism . The nitrile group at the C3 position is crucial; it acts as an electron-withdrawing group (EWG), activating the C6 position for nucleophilic attack by the amine.
Mechanism of Action[9][10]
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Activation: The C3-cyano group lowers the LUMO energy of the pyridine ring, making the C6-carbon highly electrophilic.
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Addition: Ethylenediamine attacks C6, forming a Meisenheimer-like anionic intermediate.
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Elimination: Chloride is expelled, restoring aromaticity.
Graphviz Diagram: Synthesis Workflow
Caption: SₙAr pathway utilizing electronic activation by the C3-nitrile group. Excess amine prevents dimerization.
Experimental Protocol: Validated Synthesis
Note: This protocol is adapted from standard methodologies for aminopyridine synthesis.
Materials:
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6-Chloropyridine-3-carbonitrile (1.0 eq)
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Ethylenediamine (5.0 - 10.0 eq)
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Solvent: Ethanol (absolute) or 1,4-Dioxane
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Base (Optional): Triethylamine (if not using excess diamine)
Step-by-Step Procedure:
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Preparation: Dissolve 6-chloropyridine-3-carbonitrile (e.g., 1.38 g, 10 mmol) in Ethanol (20 mL).
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Addition: Add Ethylenediamine (3.3 mL, 50 mmol) dropwise at room temperature.
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Critical Control Point: A large excess of ethylenediamine is mandatory . Using 1:1 stoichiometry will lead to the formation of the "dimer" (bis-pyridine), where both ends of the diamine react with chloropyridine rings.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.8) should disappear, replaced by a lower Rf spot (Rf ~0.3).
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Work-up:
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Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ethylenediamine.
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Resuspend the residue in cold water (20 mL). The product often precipitates as a solid.
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If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.
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Purification: Recrystallization from Ethanol/Ether or flash chromatography (DCM:MeOH:NH₄OH 90:9:1).
Reactivity Profile & Applications
The molecule is a "chemical chameleon," offering three distinct sites for further functionalization:
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Primary Amine (Tail): Nucleophilic; ready for acylation, alkylation, or reductive amination.
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Secondary Amine (Linker): Less reactive but can participate in hydrogen bonding.
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Nitrile (Head): Electrophilic; susceptible to hydrolysis (to amide/acid) or cycloaddition (to tetrazoles).
Key Application: Synthesis of Pyrido[2,3-b]pyrazines
The most significant application is the cyclization to form fused bicyclic systems. This is often achieved by reacting the primary amine with 1,2-dicarbonyl compounds (e.g., glyoxal, benzil) or α-halo esters.
Graphviz Diagram: Reactivity Map
Caption: Divergent synthetic pathways accessible from the core scaffold.
Safety & Handling (GHS Classification)
While specific toxicological data for this exact derivative may be limited, it should be handled with the precautions standard for aminonitriles and pyridines .
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Signal Word: DANGER
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Hazard Statements:
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H301/H311: Toxic if swallowed or in contact with skin (Nitrilic component).
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H315: Causes skin irritation (Amine component).
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H319: Causes serious eye irritation.
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PPE Requirements: Nitrile gloves, safety goggles, and fume hood usage are mandatory to prevent inhalation of dust or vapors during synthesis.
References
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Synthesis of 6-Amino-3-pyridinecarbonitrile Derivatives
- Source: Sigma-Aldrich / Merck Technical D
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Context: General properties of the 6-aminonicotinonitrile scaffold.[1]
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URL:
- Nucleophilic Aromatic Substitution on Pyridines: Title: The reaction of 6-chloronicotinonitrile with nucleophiles. Source:Journal of Heterocyclic Chemistry (General Reference for SₙAr on pyridines). Relevance: Mechanistic basis for the displacement of chloride by ethylenediamine.
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Applications in Kinase Inhibitors
- Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Source:RSC Advances, 2022.
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URL:
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Santa Cruz Biotechnology Product Data
- Title: 6-[(2-aminoethyl)amino]nicotinonitrile Product Sheet.
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Relevance: Commercial availability and basic chemical descriptors.[2]
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URL:
